tert-Octyl mercaptan

Vue d'ensemble

Description

Tert-Octyl mercaptan is a useful research compound. Its molecular formula is Array and its molecular weight is 146.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 31 mg/l at 25 °c (est)solubility in water: none. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Tert-Octanethiol, also known as Tert-Octyl Mercaptan, primarily targets the Telomerase Reverse Transcriptase (TERT) . TERT is a pivotal catalytic subunit of telomerase, a crucial enzyme responsible for telomere maintenance and human genome stability . The high activation of TERT is observed in over 90% of tumors, playing a significant role in tumor initiation and progression .

Mode of Action

Tert-Octanethiol interacts with TERT, leading to its activation . This activation promotes telomere synthesis, blunting tissue aging hallmarks with reduced cellular senescence and inflammatory cytokines . It also silences p16INK4a expression via upregulation of DNMT3B-mediated promoter hypermethylation .

Biochemical Pathways

The activation of TERT by Tert-Octanethiol affects several biochemical pathways. It promotes telomere synthesis, a crucial process for maintaining chromosome integrity . Additionally, it influences the MEK/ERK/AP-1 cascade, leading to the upregulation of TERT transcription .

Pharmacokinetics (ADME Properties)

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment . The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The activation of TERT by Tert-Octanethiol has several molecular and cellular effects. It promotes telomere synthesis, thereby maintaining genome stability . It also reduces cellular senescence and inflammatory cytokines, contributing to the rejuvenation of multiple tissues . Furthermore, it silences p16INK4a expression, a tumor suppressor gene, via upregulation of DNMT3B-mediated promoter hypermethylation .

Action Environment

The action of Tert-Octanethiol can be influenced by various environmental factors. For instance, it’s known to be flammable and gives off irritating or toxic fumes when exposed to fire . It’s also sensitive to strong bases, strong acids, and oxidants . Therefore, the compound’s action, efficacy, and stability can be significantly affected by its storage and handling conditions .

Activité Biologique

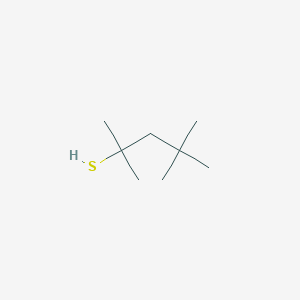

Tert-Octyl mercaptan (also known as tert-octanethiol) is an organic compound with the formula CHS. It is a member of the mercaptan family, characterized by the presence of a thiol (-SH) group. This compound has garnered attention in various fields, particularly in biological and pharmacological research due to its unique properties and mechanisms of action.

This compound primarily activates Telomerase Reverse Transcriptase (TERT) , a key enzyme involved in maintaining telomere length and genomic stability. The interaction with TERT promotes telomere synthesis, which is crucial for cellular longevity and stability. This activation is significant as it may have implications for aging and cancer research, where telomere shortening is a critical factor.

Biochemical Pathways

The activation of TERT by this compound influences several biochemical pathways, including:

- Telomere Maintenance : Enhances telomere length, potentially delaying cellular senescence.

- Genome Stability : Contributes to the preservation of genetic information during cell division.

- Cell Proliferation : May stimulate cell growth and division through enhanced telomerase activity.

Toxicological Profile

The toxicological effects of this compound have been studied in various animal models. Key findings include:

| Study Type | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 4 hours | Respiratory distress at high concentrations |

| Repeated Dose Toxicity | Rats | 35 days | NOEL at 50 mg/kg; slight liver effects observed |

| Genotoxicity | Human Lymphocytes | In vitro | Negative for mutagenic effects |

| Developmental Toxicity | Rats | Oral exposure | NOAEL at 250 mg/kg; no teratogenic effects |

These studies indicate that while this compound can be harmful at high concentrations, it does not exhibit significant mutagenic or teratogenic effects under controlled conditions.

Environmental Impact

This compound poses certain environmental risks. It is classified as a combustible liquid and can produce irritating or toxic fumes when exposed to fire. Its aquatic toxicity has been documented, with LC50 values indicating high toxicity to fish and other aquatic organisms:

| Organism | LC50 Value (mg/L) | Exposure Duration |

|---|---|---|

| Fish (Oryzias latipes) | 0.326 mg/L | 96 hours |

| Daphnia magna (Water flea) | 0.0243 mg/L | 48 hours |

Case Studies

- Cancer Research : A study investigated the role of this compound in enhancing telomerase activity in human cancer cell lines. Results indicated a significant increase in telomerase expression, suggesting potential applications in cancer therapy.

- Neurotoxicity Assessment : Research involving exposure to this compound revealed neurotoxic effects at elevated concentrations, characterized by impaired motor function and respiratory distress in rodent models.

- Environmental Monitoring : Field studies showed that this compound levels correlated with industrial emissions, prompting further investigation into its ecological impact and regulatory measures.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₈H₁₈S

- Molecular Weight : 146.29 g/mol

- Structure : Tert-octyl mercaptan features a branched alkyl group attached to a thiol (-SH) functional group, contributing to its reactivity and utility in various chemical processes.

Polymerization Processes

This compound is widely used as a chain transfer agent in the polymerization of various monomers. It helps control molecular weight and polydispersity in the synthesis of polymers such as:

- Acrylics : Used in coatings, adhesives, and sealants.

- Styrenics : Employed in the production of polystyrene and copolymers.

The use of TOM in these processes allows for improved mechanical properties and thermal stability of the resulting polymers.

Chemical Synthesis

TOM serves as a precursor for synthesizing other sulfur-containing compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Alkylation Reactions : Used to introduce alkyl groups into other molecules.

- Thiol-Ene Reactions : Involved in creating cross-linked networks in polymer systems.

Additives

In formulations for lubricants and fuels, this compound acts as an additive that enhances performance characteristics such as:

- Stability : Reduces oxidation and degradation.

- Corrosion Resistance : Protects metal surfaces from corrosion.

Toxicity and Safety Studies

Understanding the toxicity profile of this compound is crucial for its safe handling and application. Several studies have been conducted to assess its safety:

- Acute Toxicity : In dermal toxicity studies, single applications of TOM at doses ranging from 213 to 854 mg/kg showed varying levels of irritation but no significant systemic toxicity .

- Repeated Dose Toxicity : Studies indicate that repeated exposure may lead to skin irritation; however, it is not classified as a severe irritant .

- Reproductive and Developmental Toxicity : Research has shown that TOM does not exhibit significant reproductive or developmental toxicity at tested doses .

Case Study 1: Polymerization Efficiency

A study evaluated the effectiveness of this compound as a chain transfer agent during the polymerization of styrene. The results demonstrated that TOM significantly reduced molecular weight while maintaining high conversion rates, leading to polymers with desirable properties for industrial applications.

Case Study 2: Environmental Impact Assessment

An environmental assessment was conducted to evaluate the potential risks associated with this compound usage in industrial settings. The findings indicated that while TOM poses some ecological risks due to its persistence, proper management practices can mitigate these effects effectively.

Propriétés

IUPAC Name |

2,4,4-trimethylpentane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLAEIZEPJAELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S, Array | |

| Record name | TERT-OCTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059707 | |

| Record name | 2-Pentanethiol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | tert-Octyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

154-166 °C, 155 °C | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °F (46 °C) (Open cup), 46 °C o.c. | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.848 at 15.5 °C, Relative density (water = 1): 0.85 | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.0 (Air = 1), Relative vapor density (air = 1): 5.0 | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.93 [mmHg], 5.20 mm Hg at 25 °C /Extrapolated/ | |

| Record name | tert-Octyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-59-3 | |

| Record name | TERT-OCTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,4-Trimethyl-2-pentanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Octyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Octyl mercaptan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/t-octyl-mercaptan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Pentanethiol, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanethiol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylpentane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K908VW4U2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-OCTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-74 °C | |

| Record name | tert-OCTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1494 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tert-octanethiol in the synthesis of platinum nanoparticles for catalytic applications?

A: tert-Octanethiol, also known as tert-octyl mercaptan, acts as a surfactant during the synthesis of platinum nanoparticles. [] Surfactants like tert-octanethiol help control the size and distribution of nanoparticles by attaching to their surface and preventing uncontrolled growth. This results in smaller, more homogenous nanoparticles, which are desirable for catalytic applications due to their higher surface area and increased number of active sites.

Q2: How does the use of tert-octanethiol compare to other surfactants in terms of catalytic activity of the resulting platinum nanoparticles?

A: Research suggests that platinum nanoparticles synthesized using tert-octanethiol as a surfactant exhibit superior catalytic activity compared to those synthesized using 1-hexanethiol. [] Specifically, platinum nanoparticle catalysts prepared with tert-octanethiol demonstrated a 2 to 3.3 times higher activity toward methanol oxidation compared to catalysts prepared with 1-hexanethiol or commercially available catalysts. This difference in activity is attributed to the influence of tert-octanethiol on the size and dispersion of platinum nanoparticles on the carbon support. []

Q3: Can tert-octanethiol be used in the synthesis of bimetallic catalysts, and what are the benefits?

A: Yes, tert-octanethiol has been successfully used in the synthesis of platinum-ruthenium (PtRu) bimetallic catalysts. [] In this case, tert-octanethiol facilitates the insertion of ruthenium atoms into the face-centered cubic (fcc) structure of platinum nanoparticles. [] This insertion of ruthenium significantly enhances the catalytic activity of the resulting PtRu/C catalyst towards the methanol oxidation reaction. []

Q4: What analytical techniques are used to characterize platinum nanoparticles synthesized using tert-octanethiol?

A4: Several techniques are employed to characterize platinum nanoparticles synthesized using tert-octanethiol. These include:

- Transmission electron microscopy (TEM): Used to determine the size, shape, and distribution of the nanoparticles on the carbon support. []

- X-ray diffraction (XRD): Reveals information about the crystalline structure and size of the nanoparticles, as well as the presence of any alloy formation in bimetallic catalysts. [, ]

- X-ray photoelectron spectroscopy (XPS): Provides information about the elemental composition and oxidation states of the elements present in the catalyst. []

- Cyclic voltammetry (CV): Used to assess the electrochemical activity of the catalyst towards the methanol oxidation reaction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.